molecular formula C15H24N2O3 B15075187 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate CAS No. 70146-08-6

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

Cat. No.: B15075187
CAS No.: 70146-08-6
M. Wt: 280.36 g/mol
InChI Key: RZHNDBVTCQOYCF-UHFFFAOYSA-N
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Description

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is a chemical compound with the molecular formula C15H24N2O3 and a molecular weight of 280.37 g/mol . It is known for its unique structure, which includes an ethoxyethyl group, a diethylamino group, and a phenylcarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate typically involves the reaction of 3-(diethylamino)phenyl isocyanate with 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(diethylamino)phenyl isocyanate+2-ethoxyethanol2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate\text{3-(diethylamino)phenyl isocyanate} + \text{2-ethoxyethanol} \rightarrow \text{this compound} 3-(diethylamino)phenyl isocyanate+2-ethoxyethanol→2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with similar conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl N-(2-ethylphenyl)carbamate
  • 2-Ethoxyethyl N-(3-trifluoromethylphenyl)carbamate
  • 2-Ethoxyethyl N-(2,3-xylyl)carbamate
  • 2-Ethoxyethyl N-(2,3-dichlorophenyl)carbamate

Uniqueness

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Biological Activity

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate, identified by its CAS number 70146-08-6, is a chemical compound with a molecular formula of C15H24N2O3 and a molecular weight of 280.369 g/mol. This compound features a carbamate functional group, which plays a significant role in its biological activity. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, making it a candidate for pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Preliminary studies suggest potential antimicrobial properties , although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The compound's biological activity can be attributed to several key factors:

  • Carbamate Moiety : The carbamate group can undergo hydrolysis, leading to the formation of amines and alcohols, which may contribute to its biological effects.
  • Nucleophilic Substitution : The diethylamino group can act as a nucleophile due to its electron-donating nature, allowing for various chemical reactions that may enhance biological activity.
  • Acylation Reactions : The compound can react with acyl chlorides to form derivatives that may exhibit enhanced pharmacological properties.

HDAC Inhibition

Another line of research has focused on compounds with structural similarities acting as Histone Deacetylase (HDAC) inhibitors . These compounds have shown effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While direct studies on this compound as an HDAC inhibitor are lacking, the potential for similar activity exists based on its structural features .

Drug Delivery Systems

Recent advancements in drug delivery systems (DDS) highlight the use of compounds with tertiary amines for pH-responsive drug release mechanisms. The incorporation of this compound into such systems could enhance drug stability and efficacy through targeted delivery to tumor cells .

Comparative Analysis

The following table summarizes similar compounds and their unique features compared to this compound:

Compound NameCAS NumberMolecular FormulaUnique Features
Methyl N-[3-(diethylamino)phenyl]carbamate56358-45-3C12H18N2O2Lacks ethoxy group; smaller molecular size
2-(Diethylamino)ethyl [3-(octyloxy)phenyl]carbamateNot availableC21H37ClN2O3Longer alkyl chain; increased lipophilicity
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamateNot availableC20H26ClN5O4Contains nitro and chloro substituents; increased reactivity

Uniqueness : The combination of the ethoxy group and the diethylamino substitution on the phenyl ring distinguishes this compound from these similar compounds, potentially enhancing its biological activity and pharmacological profile.

Properties

CAS No.

70146-08-6

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

2-ethoxyethyl N-[3-(diethylamino)phenyl]carbamate

InChI

InChI=1S/C15H24N2O3/c1-4-17(5-2)14-9-7-8-13(12-14)16-15(18)20-11-10-19-6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,16,18)

InChI Key

RZHNDBVTCQOYCF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC(=O)OCCOCC

Origin of Product

United States

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